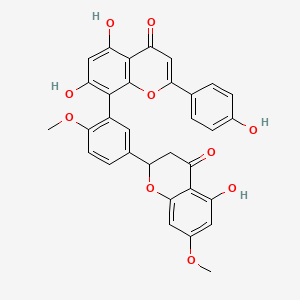

7,4'-diméthoxy-2,3-dihydroaméntoflavone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dihydroamentoflavone 7,4'-dimethyl ether, also known as 2,3-DHAME, is a naturally occurring flavonoid found in the leaves of the Chinese medicinal herb, Amentoflavone. It has been extensively studied for its potential medicinal and pharmacological applications, and is currently being investigated for its potential therapeutic effects in treating a variety of diseases.

Applications De Recherche Scientifique

Propriétés anticancéreuses

“7,4'-diméthoxy-2,3-dihydroaméntoflavone” a été trouvé pour présenter des propriétés anticancéreuses significatives {svg_1}. Il a montré une inhibition de la croissance des lignées cellulaires tumorales Calu-1 et Raji {svg_2}. Ce composé a également démontré une efficacité cytotoxique contre les lignées cellulaires P-388 et HT-29, avec des valeurs de dose efficace médiane (ED50) de 3,50 et 5,25 µg/mL, respectivement {svg_3}.

Constituant phytochimique

Ce composé est un biflavonoïde, qui peut être isolé des parties aériennes de Selaginella delicatula {svg_4}. Les biflavonoïdes sont un type de phytochimiques connus pour leurs diverses activités biologiques, notamment les effets antioxydants, anti-inflammatoires et anticancéreux.

Médecine traditionnelle

La plante Selaginella delicatula, à partir de laquelle “this compound” peut être isolée, est utilisée en médecine traditionnelle chinoise. Elle est utilisée pour traiter diverses affections telles que la jaunisse, la dysenterie, l’œdème et les maladies rhumatismales {svg_5}.

Effet protecteur contre l’anoxie

“this compound” et d’autres biflavonoïdes similaires ont été trouvés pour présenter un effet protecteur contre l’anoxie {svg_6}. L’anoxie est une condition caractérisée par l’absence d’apport en oxygène à un organe ou à un tissu. Cet effet protecteur pourrait avoir des applications potentielles dans les conditions où l’apport en oxygène est compromis.

Effets neuroprotecteurs potentiels

Compte tenu de son effet protecteur contre l’anoxie, “this compound” peut également avoir des effets neuroprotecteurs potentiels. L’anoxie peut causer des dommages importants au cerveau et à d’autres parties du système nerveux, et les composés capables de protéger contre cela pourraient être précieux dans le traitement de l’AVC et d’autres affections neurologiques {svg_7}.

Outil de recherche

En raison de ses diverses activités biologiques, “this compound” peut être utilisé comme outil de recherche dans l’étude de ces activités. Par exemple, il peut être utilisé dans l’étude des mécanismes anticancéreux, des effets de l’anoxie sur les cellules et des effets thérapeutiques potentiels des biflavonoïdes {svg_8} {svg_9} {svg_10}.

Mécanisme D'action

Target of Action

The primary targets of 2,3-Dihydroamentoflavone 7,4’-dimethyl ether are the P-388 and HT-29 cell lines . These cell lines are commonly used in research to study cancer, making them important targets for this compound.

Mode of Action

2,3-Dihydroamentoflavone 7,4’-dimethyl ether interacts with its targets by exhibiting cytotoxicities

Result of Action

The compound exhibits cytotoxicities against P-388 and HT-29 cell lines, with ED50 (median effective dose) values of 3.50 and 5.25 µg/mL, respectively . This suggests that the compound has a potent effect on these cell lines, potentially leading to cell death.

Analyse Biochimique

Biochemical Properties

2,3-Dihydroamentoflavone 7,4’-dimethyl ether plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It exhibits cytotoxicities against P-388 and HT-29 cell lines, with median effective dose (ED50) values of 3.50 and 5.25 µg/mL, respectively . The compound interacts with various biomolecules, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Cellular Effects

2,3-Dihydroamentoflavone 7,4’-dimethyl ether has profound effects on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s cytotoxic effects are evident in its ability to inhibit the growth of P-388 and HT-29 cell lines . Additionally, it induces apoptosis, a programmed cell death mechanism, which is crucial for eliminating cancerous cells .

Molecular Mechanism

The molecular mechanism of 2,3-Dihydroamentoflavone 7,4’-dimethyl ether involves its binding interactions with biomolecules. The compound exerts its effects by inhibiting specific enzymes and activating apoptotic pathways. It binds to target proteins, leading to the disruption of cellular processes essential for cancer cell survival . This inhibition results in the activation of caspases, which are enzymes that play a vital role in the execution of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dihydroamentoflavone 7,4’-dimethyl ether change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as desiccation at -20°C . Over time, its cytotoxic effects on cancer cells persist, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of 2,3-Dihydroamentoflavone 7,4’-dimethyl ether vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity without causing adverse effects. At higher doses, toxic effects may be observed, highlighting the importance of determining the optimal therapeutic dosage . Studies have demonstrated that the compound’s cytotoxic effects are dose-dependent, with higher doses leading to increased apoptosis in cancer cells .

Metabolic Pathways

2,3-Dihydroamentoflavone 7,4’-dimethyl ether is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism leads to the formation of active metabolites that contribute to its cytotoxic effects . These interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential .

Transport and Distribution

The transport and distribution of 2,3-Dihydroamentoflavone 7,4’-dimethyl ether within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within target cells . Its distribution within tissues determines its efficacy in reaching and affecting cancer cells .

Subcellular Localization

2,3-Dihydroamentoflavone 7,4’-dimethyl ether exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its cytotoxic effects . Post-translational modifications and targeting signals play a crucial role in its localization, ensuring that it reaches the intended sites of action .

Propriétés

IUPAC Name |

5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24O10/c1-39-18-10-20(34)30-23(37)13-27(41-28(30)11-18)16-5-8-25(40-2)19(9-16)29-21(35)12-22(36)31-24(38)14-26(42-32(29)31)15-3-6-17(33)7-4-15/h3-12,14,27,33-36H,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADCDEPVRJSRTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H24O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.